Technical Guide: Chemical Properties and Molecular Weight of 2-(Morpholin-4-yl)ethane-1-sulfonyl Chloride
Technical Guide: Chemical Properties and Molecular Weight of 2-(Morpholin-4-yl)ethane-1-sulfonyl Chloride
Part 1: Executive Summary
In the landscape of medicinal chemistry, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride represents a critical bifunctional building block. It serves as a specialized reagent for introducing the morpholinoethylsulfonyl moiety—a pharmacophore widely utilized to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug candidates.
This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its structural behavior, reactivity mechanisms, and validated handling protocols. Unlike simple alkyl sulfonyl chlorides, the presence of the basic morpholine ring creates a unique "internal buffering" effect and necessitates specific stoichiometric considerations during synthesis.
Part 2: Physicochemical Profile
The commercial availability of this compound typically exists in its hydrochloride salt form. The free base is significantly less stable due to the potential for self-quaternization (formation of internal salts) or hydrolysis.
Key Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride | Primary commercial form |
| CAS Number | 1316220-24-2 (HCl salt) | Verify specific batch certificates; Free base is rare. |
| Molecular Formula | C₆H₁₂ClNO₃S[1] · HCl | The salt includes one equivalent of HCl. |
| Molecular Weight | 250.14 g/mol (HCl salt)213.68 g/mol (Free Base) | Critical for stoichiometric calculations. |
| Physical State | White to off-white crystalline solid | Highly hygroscopic. |
| Solubility | Soluble in DCM, Acetonitrile, THF. | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive (Store at 2–8°C under Argon) | Hydrolyzes to MES (2-Morpholinoethanesulfonic acid). |
Structural Analysis
The molecule comprises three distinct functional zones:
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The Electrophilic Warhead (–SO₂Cl): A highly reactive sulfonyl chloride group susceptible to nucleophilic attack by amines, alcohols, and thiols.
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The Ethylene Spacer (–CH₂CH₂–): A flexible linker that prevents steric hindrance at the reaction site while maintaining stability against β-elimination.
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The Solubilizing Tail (Morpholine): A saturated heterocyclic amine (pKa ~8.3) that imparts polarity and hydrogen-bond accepting capability to the final adduct.
Part 3: Synthetic Utility & Mechanism
The Challenge of "Amphoteric" Reactivity
Unlike standard benzenesulfonyl chlorides, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride contains a basic nitrogen atom. In its HCl salt form, the morpholine nitrogen is protonated.
Critical Implication: When using the HCl salt in sulfonylation reactions, the reaction mixture requires excess base .
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1 Eq to neutralize the HCl salt of the reagent.
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1 Eq to neutralize the HCl generated during the sulfonylation mechanism.
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Total Base Requirement: ≥ 2.5–3.0 equivalents (e.g., Triethylamine, DIPEA) are recommended to ensure the nucleophile remains unprotonated and reactive.
Reaction Mechanism (Sulfonylation)
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The diagram below illustrates the pathway and the critical role of base scavenging.
Figure 1: Mechanistic pathway for sulfonylation using the hydrochloride salt reagent. Note the initial deprotonation step required to activate the species.
Part 4: Experimental Protocol
Objective: Synthesis of a sulfonamide derivative from a primary amine.
Reagents & Equipment
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Substrate: Primary Amine (1.0 eq)
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Reagent: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.2 eq)
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Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
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Solvent: Anhydrous Dichloromethane (DCM) or THF.
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Atmosphere: Nitrogen or Argon (Strictly anhydrous).
Step-by-Step Methodology
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Preparation of Amine Solution:
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In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).
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Add DIPEA (3.0 mmol, 3.0 eq) via syringe.
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Cool the mixture to 0°C using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents side reactions and exotherms.
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Addition of Sulfonyl Chloride:
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Weigh 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.2 mmol) quickly to minimize moisture exposure.
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Add the solid reagent portion-wise to the stirring amine solution at 0°C over 5 minutes.
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Alternative: If the reagent is clumpy, suspend it in a minimal amount of dry DCM and add as a slurry.
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Reaction Phase:
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Allow the reaction to stir at 0°C for 30 minutes.
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Remove the ice bath and allow to warm to room temperature (20–25°C).
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Monitor via LC-MS or TLC. The formation of the sulfonamide is usually rapid (< 2 hours).
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Workup & Isolation:
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Quench: Add saturated aqueous NaHCO₃ (5 mL).
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Extraction: Extract the aqueous layer with DCM (3 x 10 mL).
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Wash: Wash combined organics with Brine (1 x 10 mL).
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Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude residue often requires flash column chromatography (MeOH/DCM gradient) due to the polarity of the morpholine group.
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Validated Workflow Diagram
Figure 2: Operational workflow for the synthesis of morpholinoethyl sulfonamides.
Part 5: Handling, Stability & Safety
Moisture Sensitivity (The "MES" Trap)
Upon exposure to atmospheric moisture, the sulfonyl chloride hydrolyzes to 2-(N-morpholino)ethanesulfonic acid (MES) . MES is a zwitterionic Good's buffer.
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Detection: If your reagent has turned into a sticky gum or smells strongly of HCl, it has likely hydrolyzed.
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Prevention: Store under inert gas (Argon) at 4°C. Warm to room temperature before opening the bottle to prevent condensation.
Safety Hazards[2]
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Corrosivity: Causes severe skin burns and eye damage.[2] The hydrolysis releases HCl gas.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
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PubChem. (2023).[3] Compound Summary: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride.[1][4] National Center for Biotechnology Information. Retrieved from [Link]
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287-9291. (Contextual reference for sulfonyl chloride synthesis). Retrieved from [Link]
Sources
- 1. PubChemLite - 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride (C6H12ClNO3S) [pubchemlite.lcsb.uni.lu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1316220-24-2|2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
